molecular formula C17H16N4O4 B7695252 N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7695252
M. Wt: 340.33 g/mol
InChI Key: UUNWLNHGBMEFKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide, also known as AFO, is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. AFO belongs to the class of oxadiazole derivatives and has been shown to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is not yet fully understood. However, it has been suggested that N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide may inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide.
Biochemical and Physiological Effects:
N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit antioxidant properties, which could be useful in the treatment of a range of oxidative stress-related diseases. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has also been shown to exhibit neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low toxicity. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit low toxicity in both in vitro and in vivo studies. Additionally, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit high stability, which makes it a useful compound for long-term studies. However, one of the limitations of using N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. One potential area of research is in the development of new cancer treatments based on N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide and its potential applications in the treatment of a range of diseases. Finally, research is needed to develop new synthesis methods for N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide that could improve its yield and solubility.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide involves the reaction of 4-acetamidophenyl hydrazine with furan-2-carboxylic acid hydrazide in the presence of a catalyst. The resulting intermediate is then reacted with acetic anhydride to form N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit a range of potential applications in scientific research. One of the most promising areas of research for N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide is in the field of cancer treatment. N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells. Additionally, N-(4-acetamidophenyl)-3-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)propanamide has been shown to exhibit anti-inflammatory properties, which could be useful in the treatment of a range of inflammatory diseases.

properties

IUPAC Name

N-(4-acetamidophenyl)-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-11(22)18-12-4-6-13(7-5-12)19-15(23)8-9-16-20-17(21-25-16)14-3-2-10-24-14/h2-7,10H,8-9H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNWLNHGBMEFKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(acetylamino)phenyl]-3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]propanamide

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